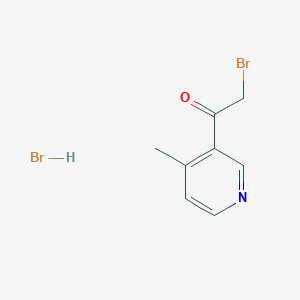
2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide
Overview
Description
2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of pyridine and has a wide range of applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide involves its ability to inhibit the activity of specific enzymes. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are enzymes that play a vital role in gene expression and cell signaling. Inhibition of these enzymes can lead to changes in gene expression and cell behavior, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide are still being studied. However, it has been shown to have a significant impact on the activity of certain enzymes, as mentioned earlier. Inhibition of these enzymes can lead to changes in gene expression and cell behavior, which can have therapeutic implications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide in lab experiments is its ability to inhibit specific enzymes. This compound can be used to study the role of these enzymes in cellular processes and disease development. However, one of the limitations of using this compound is its potential toxicity. It is essential to use this compound in appropriate concentrations to avoid adverse effects.
Future Directions
There are several future directions for research on 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide. One of the directions is to study its potential use in cancer therapy. This compound has been shown to inhibit the activity of enzymes that play a crucial role in cancer development. Therefore, further research can be conducted to explore its potential as a cancer treatment.
Another future direction is to study the impact of 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide on gene expression and cell signaling. This compound has been shown to inhibit the activity of enzymes that play a vital role in these processes. Therefore, further research can be conducted to understand the impact of this compound on cellular processes.
Conclusion:
In conclusion, 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of enzymes that play a crucial role in various cellular processes. Further research can be conducted to explore its potential use in cancer therapy and its impact on gene expression and cell signaling. However, it is essential to use this compound in appropriate concentrations to avoid adverse effects.
Scientific Research Applications
2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide has been used in various scientific research studies. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as an inhibitor of certain enzymes that play a crucial role in the development of various diseases, including cancer.
properties
IUPAC Name |
2-bromo-1-(4-methylpyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-2-3-10-5-7(6)8(11)4-9;/h2-3,5H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVUSADZFZNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide | |
CAS RN |
435273-53-3 | |
| Record name | 2-bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



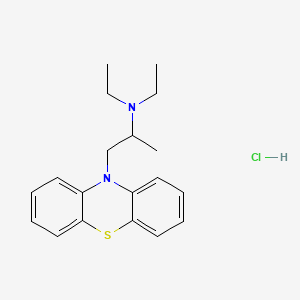


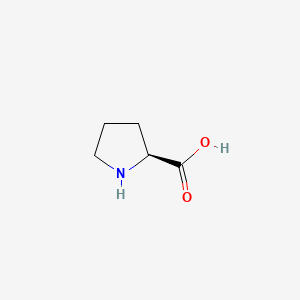


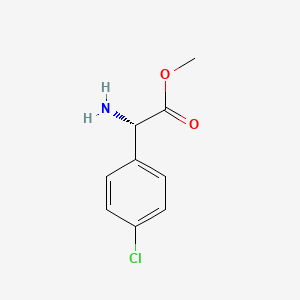
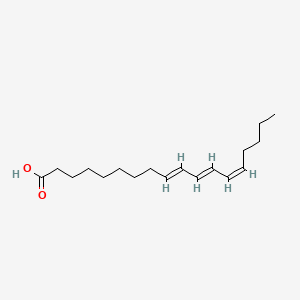
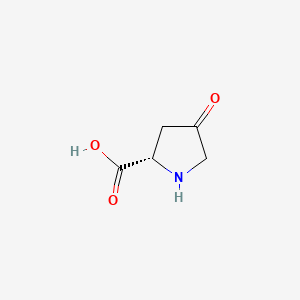
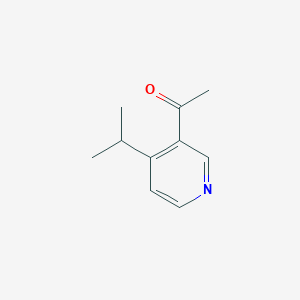
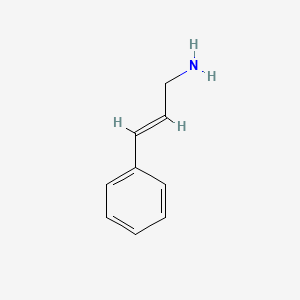
![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)